

# Disperse Blue 165:1 - A Technical Review of the Scientific Literature

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## Compound of Interest

Compound Name: Disperse blue 165:1

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**Disperse Blue 165:1** is a synthetic monoazo dye utilized in the textile industry for coloring polyester and other synthetic fibers.[1][2] Its chemical formula is  $C_{20}H_{19}N_7O_3$ , and it has a molecular weight of 405.41 g/mol.[1][3][4] This document provides a comprehensive technical overview of the existing scientific literature on **Disperse Blue 165:1**, focusing on its physicochemical properties, analytical quantification methods, environmental degradation pathways, and toxicological profile.

## Physicochemical Properties

**Disperse Blue 165:1** is characterized as a dark blue powder.[1][5] It is soluble in acetone but insoluble in water.[1][5] Key identifying information and spectroscopic data are summarized in the tables below.

Property	Value	Reference
CAS Number	41642-51-7	[1][5]
Molecular Formula	C <sub>20</sub> H <sub>19</sub> N <sub>7</sub> O <sub>3</sub>	[1][4]
Molecular Weight	405.41 g/mol	[1][3][4]
Appearance	Dark blue powder	[1][5]
Solubility	Soluble in acetone	[1]
Chemical Class	Anthraquinone, Monoazo Dye	[1][3]

Spectroscopic Parameter	Value	Solvent/Conditions
λ <sub>max</sub> (UV-Vis)	570 nm	Aqueous solution

## Analytical Methodologies

Accurate quantification of **Disperse Blue 165:1** in various matrices, particularly textiles, is crucial for quality control and regulatory compliance due to potential allergenicity and environmental concerns.[6] High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the primary analytical methods employed.[6]

## Quantitative Performance Data for Disperse Dye Analysis

Parameter	Typical Value Range for Disperse Dyes (HPLC)	Notes
Limit of Detection (LOD)	0.01 - 1.35 ng/mL	Influenced by the detector; MS is generally more sensitive than DAD.[6]
Limit of Quantification (LOQ)	0.06 - 4.09 ng/mL	Dependent on instrument sensitivity and sample matrix. [6]
Linearity ( $r^2$ )	> 0.99	Typically observed over a relevant concentration range. [6]
Recovery	70 - 103%	Varies with extraction efficiency from different textile types.[6]
Repeatability (%RSD)	1.1 - 16.3%	Dependent on concentration and method precision.[6]

Parameter	Typical Value Range (UV-Visible Spectrophotometry)	Notes
Limit of Detection (LOD)	~0.3 - 10 ppm	Highly dependent on the molar absorptivity of the dye.[6]
Linearity ( $r^2$ )	> 0.99	Over a defined concentration range following Beer's Law.[6]

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC)

A detailed protocol for the quantification of Disperse Blue 165 in textiles using HPLC is as follows:

- Extraction:

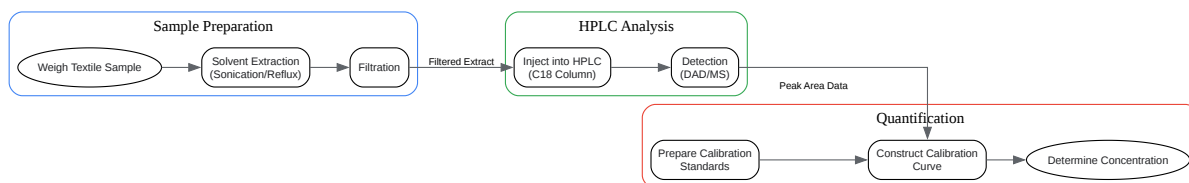
- Accurately weigh a textile sample.
- Extract the dye using a suitable solvent (e.g., methanol, dimethylformamide) under sonication or reflux.
- Filter the extract to remove any solid particles.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column.
  - Mobile Phase: A gradient of acetonitrile and water is commonly used.
  - Flow Rate: Typically 1.0 mL/min.
  - Injection Volume: 10-20  $\mu$ L.
  - Detection: Diode Array Detector (DAD) monitoring at the  $\lambda_{\text{max}}$  of Disperse Blue 165, or a Mass Spectrometer (MS) for higher sensitivity and specificity.[\[6\]](#)
- Quantification:
  - Prepare a series of calibration standards of Disperse Blue 165.
  - Construct a calibration curve by plotting the peak area against the concentration.
  - Determine the concentration of Disperse Blue 165 in the sample extract from the calibration curve.[\[6\]](#)

## UV-Visible Spectrophotometry

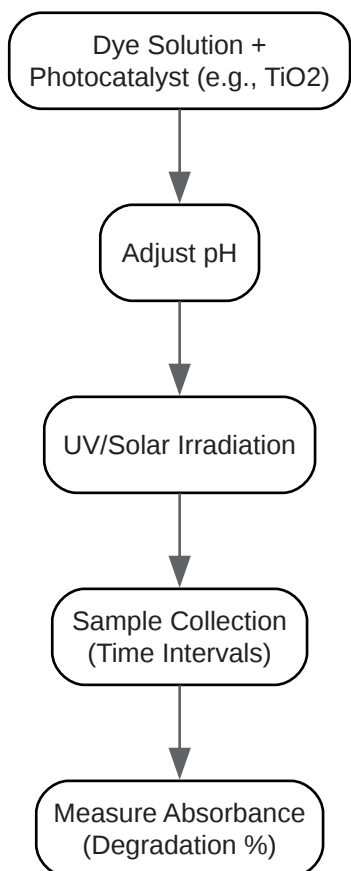
A general procedure for the quantification of Disperse Blue 165 using UV-Visible Spectrophotometry:

- Sample Preparation:
  - Follow the extraction procedure as outlined for HPLC.

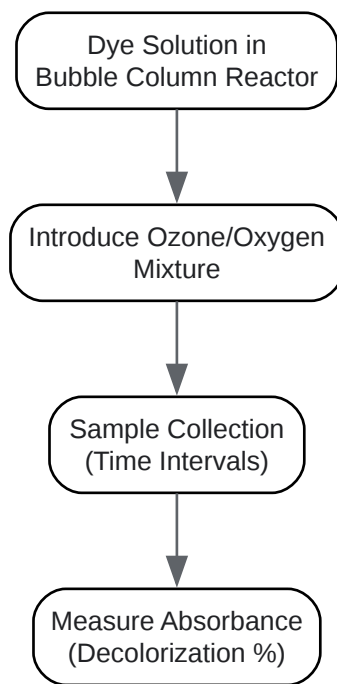
- Dilute the extract with a suitable solvent to a concentration within the linear range of the spectrophotometer.[\[6\]](#)
- Measurement:
  - Scan a standard solution of Disperse Blue 165 across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).[\[6\]](#)
  - Measure the absorbance of the sample extract and a series of calibration standards at the determined  $\lambda_{\text{max}}$ .[\[6\]](#)
- Quantification:
  - Create a calibration curve by plotting absorbance versus the concentration of the standards.
  - Use the absorbance of the sample to determine its concentration from the calibration curve.[\[3\]](#)

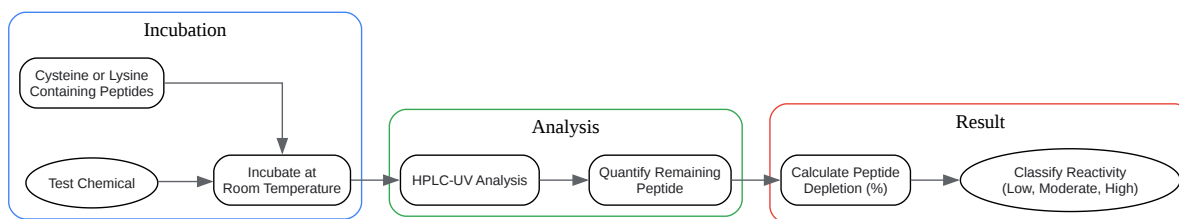


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